Home > Products > Screening Compounds P36159 > 3'-Azido-2',3'-dideoxy-5-hydroxyuridine
3'-Azido-2',3'-dideoxy-5-hydroxyuridine - 111495-90-0

3'-Azido-2',3'-dideoxy-5-hydroxyuridine

Catalog Number: EVT-3182738
CAS Number: 111495-90-0
Molecular Formula: C9H11N5O5
Molecular Weight: 269.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3'-Azido-2',3'-dideoxy-5-hydroxyuridine is a synthetic nucleoside analogue that has garnered attention in the fields of antiviral and anticancer research. This compound is classified as a purine nucleoside analogue, which means it mimics the structure of naturally occurring nucleosides but has modifications that enhance its biological activity. The azido group at the 3' position is particularly significant as it contributes to the compound's potential therapeutic effects against various viral infections and certain types of cancer.

Source and Classification

3'-Azido-2',3'-dideoxy-5-hydroxyuridine is derived from uridine, a naturally occurring nucleoside. Its classification falls under the category of nucleoside analogues, specifically designed to interfere with nucleic acid synthesis in pathogens or cancer cells. This compound has been studied for its potential applications in treating conditions such as HIV and various cancers due to its ability to inhibit viral replication and tumor growth.

Synthesis Analysis

The synthesis of 3'-Azido-2',3'-dideoxy-5-hydroxyuridine involves several steps, beginning with the appropriate nucleoside precursor. The azido group is introduced through a phosphorylation reaction, which typically employs reagents such as 4-chlorophenyl phosphoroditriazolide. The process can be summarized as follows:

  1. Starting Materials: The synthesis begins with uridine or its derivatives.
  2. Phosphorylation: The introduction of the azido group occurs via phosphorylation using specific reagents.
  3. Purification: Following synthesis, the product is purified using chromatographic techniques to isolate the desired compound from by-products.
Molecular Structure Analysis

The molecular structure of 3'-Azido-2',3'-dideoxy-5-hydroxyuridine can be described by its chemical formula C9H11N5O5C_9H_{11}N_5O_5. The key features include:

  • Azido Group: Located at the 3' position, contributing to its biological activity.
  • Hydroxy Group: Present at the 5' position, which may influence solubility and interaction with biological targets.

The structural representation can be visualized using molecular modeling software, which aids in understanding its interactions at a molecular level .

Chemical Reactions Analysis

3'-Azido-2',3'-dideoxy-5-hydroxyuridine undergoes various chemical reactions that are pivotal for its biological activity:

  1. Phosphorylation Reactions: These reactions are essential for converting the nucleoside into its active forms, which can inhibit viral replication.
  2. Hydrolysis: In biological systems, hydrolysis of the azido moiety may occur, leading to the formation of active metabolites that exert therapeutic effects against viruses like HIV .

Understanding these reactions is crucial for optimizing the compound's efficacy and minimizing potential side effects.

Mechanism of Action

The mechanism of action of 3'-Azido-2',3'-dideoxy-5-hydroxyuridine primarily involves its incorporation into viral RNA during replication. Once incorporated, it disrupts normal nucleic acid synthesis, leading to premature termination of viral replication. This process is facilitated by:

  • Inhibition of Viral Reverse Transcriptase: The compound acts as a substrate for reverse transcriptase but prevents proper elongation of the viral RNA chain.
  • Cellular Uptake: Enhanced lipophilicity allows better cellular penetration, increasing its effectiveness against target cells .

Data from studies indicate that this compound shows significant antiviral activity, particularly in inhibiting HIV replication in vitro.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3'-Azido-2',3'-dideoxy-5-hydroxyuridine include:

  • Molecular Weight: Approximately 241.21 g/mol.
  • Solubility: Soluble in water and common organic solvents, which facilitates its use in various formulations.
  • Stability: Stability studies indicate that it maintains activity under physiological conditions but may degrade under extreme pH or temperature variations .

These properties are essential for determining the appropriate formulation and delivery methods for therapeutic use.

Applications

3'-Azido-2',3'-dideoxy-5-hydroxyuridine has several scientific applications:

  1. Antiviral Research: It has shown promise in inhibiting HIV replication and is being explored as a potential treatment option for other viral infections.
  2. Cancer Therapy: Its ability to interfere with nucleic acid synthesis makes it a candidate for further investigation in cancer therapies, particularly against resistant cancer cell lines .
  3. Chemical Biology Studies: As a model compound, it aids in understanding nucleoside analogues' mechanisms and developing new therapeutic agents.
Introduction to 3'-Azido-2',3'-dideoxyuridine Analogs in Antiviral Research

Historical Development of Azido-Modified Nucleoside Antiretrovirals

The development of azido-modified dideoxynucleosides was driven by the urgent need for HIV therapies in the early AIDS epidemic. Seminal work by Hiroaki Mitsuya and colleagues at the NCI in the mid-1980s identified the antiretroviral potential of 3'-azido-2',3'-dideoxythymidine (AZT), demonstrating potent HIV inhibition in vitro [9]. This discovery validated the 3'-azido group as a viable pharmacophore for chain termination of viral DNA synthesis. Consequently, systematic exploration of structurally related analogs ensued, including modifications to the pyrimidine base. 3'-Azido-2',3'-dideoxyuridine derivatives—such as the 5-iodo (AzIdUrd) and 5-bromo (AzBdUrd) variants—were synthesized and shown to exhibit potent anti-HIV activity [2] [5]. In contrast, 3'-Azido-2',3'-dideoxy-5-hydroxyuridine emerged from similar synthetic campaigns but demonstrated significantly reduced antiviral efficacy in H9 and HT4-6C cell assays (ED₅₀ >200 µM) compared to AZT (ED₅₀ ~0.02 µM) [4] [8]. Despite its lack of clinical translation, its evaluation provided critical data points for understanding the steric and electronic constraints governing nucleoside analog efficacy.

Structural Classification within Dideoxynucleoside Analogues

Dideoxynucleoside analogs are classified by modifications to the sugar moiety (e.g., 2',3'-dideoxy or 2',3'-didehydro-2',3'-dideoxy) and the base (pyrimidine or purine). 3'-Azido-2',3'-dideoxy-5-hydroxyuridine belongs to two key subclasses:

  • 3'-Azido-ddNs: Characterized by an N₃ group at the 3' position, preventing phosphodiester bond formation during DNA chain elongation.
  • 5-Substituted Pyrimidine ddNs: Modifications at the 5-position of uracil, which influence substrate recognition and phosphorylation efficiency [2] [5] [8].

Table 1: Structural Features and Activity of Key 3'-Azido-Modified Pyrimidine ddNs

Compound NameBase ModificationAntiviral Activity (HIV ED₅₀)Host Cell Toxicity (IC₅₀)
AZT (Zidovudine)Thymine (5-methyl)0.02–0.23 µM [5] [9]>100 µM [5]
3'-Azido-2',3'-dideoxy-5-iodouridine5-Iodo0.02 µM (M-MuLV) [5]>100 µM [2]
3'-Azido-2',3'-dideoxy-5-bromouridine5-Bromo2.3 µM (HIV) [5]>100 µM [2]
3'-Azido-2',3'-dideoxy-5-hydroxyuridine5-Hydroxy>200 µM (HIV) [8]>400 µM [8]
2'-Azido-2',3'-dideoxyuridineNone (uracil)Inactive [4]Not reported

The 5-hydroxy group differentiates this compound from active halogenated analogs. While 5-halogen atoms (iodo, bromo) enhance lipophilicity and mimic thymine’s methyl group, the polar 5-hydroxyl disrupts base stacking or critical interactions with viral reverse transcriptase (RT) and cellular kinases [2] [8]. Furthermore, conformational studies suggest the 5-hydroxymethyl group in related analogs like AZHMddUrd induces steric clashes or suboptimal positioning within enzyme active sites [8].

Research Significance in HIV Therapeutics

Although 3'-Azido-2',3'-dideoxy-5-hydroxyuridine itself lacked translational potential, its study yielded valuable insights into NRTI mechanisms:

  • Phosphorylation Dependency: Unlike AZT, which undergoes efficient stepwise phosphorylation by thymidine kinase (TK) and thymidylate kinase, the 5-hydroxy modification impedes this process. In vitro studies showed minimal phosphorylation to the monophosphate level and negligible triphosphate formation in H9 cells [8]. This contrasts sharply with 5-iodo and 5-bromo analogs, which are readily phosphorylated to active triphosphates [2].
  • Reverse Transcriptase Inhibition: Triphosphates of active 3'-azido-ddNs (e.g., AzIdUTP, AzBdUTP) act as competitive inhibitors of HIV-1 RT (Kᵢ = 0.028–0.043 µM) with high selectivity over human DNA polymerase α (Kᵢ = 42–43 µM) [2]. The 5-hydroxy analog’s poor phosphorylation precluded meaningful RT inhibition studies, highlighting the critical link between efficient intracellular metabolism and antiviral activity.
  • Structure-Activity Principles (SAR): This compound underscored the intolerance of many cellular kinases and HIV RT to polar substitutions at the 5-position. Its inactivity, compared to halogenated analogs, demonstrated that steric mimicry of thymine is crucial for substrate recognition.

Table 2: Enzyme Interaction Profiles of Active 3'-Azido-ddN Triphosphates vs. Host Enzymes

TriphosphateHIV-1 RT Kᵢ (µM)DNA Pol α Kᵢ (µM)Selectivity Ratio (Pol α/RT)
AzIdUTP0.028 [2]42.0 [2]~1,500
AzBdUTP0.043 [2]42.7 [2]~993
AZT-TP0.006–0.04 [9]640 [9]>10,000

These findings cemented the importance of balancing lipophilicity and steric fit in ddN design. Subsequent research prioritized halogen, methyl, or unsaturated 5-substitutions—exemplified by stavudine (d4T) and emtricitabine (FTC)—leading to clinically viable NRTIs [9]. Thus, 3'-Azido-2',3'-dideoxy-5-hydroxyuridine served as a cautionary SAR benchmark, illustrating how even subtle structural changes can profoundly impact antiretroviral efficacy.

Concluding Remarks

3'-Azido-2',3'-dideoxy-5-hydroxyuridine exemplifies the iterative process of medicinal chemistry in antiviral research. While pharmacologically inert against HIV, its synthesis and characterization provided essential boundaries for nucleoside analog development: the necessity of efficient intracellular activation and the stringent steric requirements of target enzymes. These insights, derived alongside active analogs like AZT and ddI, informed the optimization of subsequent generations of NRTIs and underscored the delicate interplay between nucleoside structure, metabolism, and antiviral potency.

Properties

CAS Number

111495-90-0

Product Name

3'-Azido-2',3'-dideoxy-5-hydroxyuridine

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione

Molecular Formula

C9H11N5O5

Molecular Weight

269.21 g/mol

InChI

InChI=1S/C9H11N5O5/c10-13-12-4-1-7(19-6(4)3-15)14-2-5(16)8(17)11-9(14)18/h2,4,6-7,15-16H,1,3H2,(H,11,17,18)/t4-,6+,7+/m0/s1

InChI Key

AXXNSKSOBHVEGQ-UBKIQSJTSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)O)CO)N=[N+]=[N-]

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)O)CO)N=[N+]=[N-]

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)O)CO)N=[N+]=[N-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.